9-Tridecenoic acid, methyl ester
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Overview
Description
9-Tridecenoic acid, methyl ester is an organic compound belonging to the class of esters. It is derived from tridecenoic acid, a monounsaturated fatty acid, through esterification with methanol. This compound is characterized by its long hydrocarbon chain and a single double bond, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Tridecenoic acid, methyl ester typically involves the esterification of 9-Tridecenoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction is as follows:
9-Tridecenoic acid+Methanol→9-Tridecenoic acid, methyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, ensuring high yields and purity. The process involves the continuous feeding of 9-Tridecenoic acid and methanol into the reactor, where they undergo esterification in the presence of an acid catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to its corresponding saturated ester, 9-Tridecanoic acid, methyl ester, using hydrogenation catalysts such as palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols, or hydroxylated esters.
Reduction: 9-Tridecanoic acid, methyl ester.
Substitution: Amino esters or alkoxy esters.
Scientific Research Applications
9-Tridecenoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 9-Tridecenoic acid, methyl ester exerts its effects involves the disruption of cellular membranes in bacteria, leading to cell lysis. This compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents . Molecular docking studies have shown that it binds to bacterial DNA gyrase, inhibiting its activity and leading to bacterial cell death .
Comparison with Similar Compounds
9-Octadecenoic acid, methyl ester:
9-Decenoic acid, methyl ester: A shorter chain ester with similar chemical properties but different applications.
9-Dodecenoic acid, methyl ester: Another similar compound with a slightly shorter chain length.
Uniqueness: 9-Tridecenoic acid, methyl ester is unique due to its specific chain length and the position of the double bond, which imparts distinct chemical and biological properties
Properties
CAS No. |
137641-43-1 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
methyl tridec-9-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h5-6H,3-4,7-13H2,1-2H3 |
InChI Key |
DNKFLWLEQCGFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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